molecular formula C7H14N2O B13226300 (1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide

(1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide

Katalognummer: B13226300
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: IGOITUWEDSLSCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide ( 2059910-58-4) is a chiral cyclobutane-based carboxamide derivative of interest in medicinal chemistry and organic synthesis. With a molecular formula of C 7 H 14 N 2 O and a molecular weight of 142.20 g/mol, this compound features a conformationally restricted, strained four-membered carbon ring system. The (1S,3s) stereodescriptors indicate a specific absolute configuration that is critical for its interactions with biological targets . This compound serves as a valuable synthetic building block, particularly in the construction of more complex molecules for pharmaceutical research. The strained cyclobutane ring introduces significant angle strain, deviating from ideal tetrahedral geometry, which can be exploited to enhance the potency and selectivity of drug candidates by locking them into specific, bioactive conformations. This principle of using cyclobutanes as "conformationally restricted scaffolds" is a recognized strategy in modern drug design to improve therapeutic profiles . The methylamino group at the 3-position and the N-methyl carboxamide at the 1-position are functional handles that can participate in further chemical modifications and are key for hydrogen bonding, which influences the molecule's binding affinity . The synthesis of such stereochemically defined cyclobutane derivatives often involves advanced methods such as asymmetric [2+2] cycloadditions or biocatalytic processes to achieve high enantiomeric excess . This compound is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use.

Eigenschaften

Molekularformel

C7H14N2O

Molekulargewicht

142.20 g/mol

IUPAC-Name

N-methyl-3-(methylamino)cyclobutane-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-8-6-3-5(4-6)7(10)9-2/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI-Schlüssel

IGOITUWEDSLSCH-UHFFFAOYSA-N

Kanonische SMILES

CNC1CC(C1)C(=O)NC

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthesis Approach

  • Starting Materials : Cyclobutanecarboxylic acid or its derivatives are commonly used as starting materials.
  • Reaction Steps : The synthesis involves converting the carboxylic acid group into an amide, followed by introduction of the methylamino group.
  • Stereochemical Control : Achieving the (1S,3S) configuration requires careful selection of reagents and conditions to control the stereochemistry of the cyclobutane ring.

Specific Synthesis Route

A detailed synthesis route involves the following steps:

Analytical Methods for Characterization

The characterization of (1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide is crucial for ensuring its purity and structure. Common analytical methods include:

Data Tables

Physical and Chemical Properties

Property Value
Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
IUPAC Name N-methyl-3-(methylamino)cyclobutane-1-carboxamide
Standard InChI InChI=1S/C7H14N2O/c1-8-6-3-5(4-6)7(10)9-2/h5-6,8H,3-4H2,1-2H3,(H,9,10)
Standard InChIKey IGOITUWEDSLSCH-UHFFFAOYSA-N

Synthesis Steps

Step Description
1 Formation of Cyclobutanecarboxylic Acid Derivative
2 Amide Coupling
3 Introduction of Methylamino Group

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane carboxylic acids, while reduction can produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

(1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide is a cyclobutane derivative with potential applications in scientific research, particularly in fragment-based drug discovery . This compound is characterized by a cyclobutane fragment, which is of interest in medicinal chemistry .

Basic Information

  • CAS No.: 2059910-58-4
  • Molecular Formula: C7H14N2OC_7H_{14}N_2O
  • Molecular Weight: 142.20

Scientific Research Applications

  • Fragment-Based Drug Discovery (FBDD): Cyclobutane fragments are used in FBDD to explore novel chemical spaces and create three-dimensional compounds that can interact with biological targets . The design and synthesis of cyclobutane fragments contribute to the development of new drugs .
  • Increasing Three-Dimensionality in Compounds: Incorporating cyclobutane fragments can increase the proportion of sp3-hybridized carbon atoms (Fsp3) in a molecule, which is associated with greater chances of clinical success . Three-dimensional structures are better suited for complex biological targets, such as protein-protein interactions .
  • Target Selectivity: The three-dimensional character of cyclobutane derivatives can enhance target selectivity. Features like aliphatic rings, the number of sp3 centers, and chirality contribute to this selectivity .
  • Synthesis of Intermediates: This compound can be used as an intermediate in the manufacturing process of various chemical compounds .

Wirkmechanismus

The mechanism of action of (1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Cyclobutane Carboxamide Derivatives

a. Cyclobutanecarboxamide, N-[(1S)-3-[2-[(4-bromophenyl)methyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]-1-phenylpropyl]-, hydrochloride (1:1)
  • Structural Differences : Incorporates a bromophenyl group and a spiro-diazaspirodecane system, enhancing aromatic interactions and sp³-hybridized nitrogen density.
b. (1r,3S)-3-Butyl-N-(((R)-1-((S)-2-cyclohexyl-2-(2-(3-(trimethylsilyl)propanamido)acetamido)acetyl)pyrrolidin-2-yl)methyl)cyclobutane-1-carboxamide (Compound 15)
  • Structural Differences : Features a butyl chain and a peptide-like side chain with a trimethylsilyl group.
  • Functional Impact: The bulky substituents likely enhance target selectivity via steric effects but may reduce solubility. The trimethylsilyl group introduces hydrophobicity and steric hindrance, contrasting with the methylamino group’s basicity in the target compound .

Methylamino-Containing Analogues

a. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structural Differences : Replaces the cyclobutane ring with a linear propane backbone and adds a thiophene group.
b. 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol
  • Structural Differences : Incorporates a naphthalene moiety and a thiophene-propyl chain.
  • Functional Impact : The naphthalene group amplifies aromatic interactions, but the extended alkyl chain may reduce blood-brain barrier penetration relative to the compact cyclobutane scaffold .

Cyclic vs. Non-Cyclic Scaffolds

a. (1S,3S)-3-Methylcyclopentane-1-carbaldehyde
  • Structural Differences : Cyclopentane ring with a carbaldehyde group instead of carboxamide.
  • However, the carbaldehyde group is more reactive and prone to metabolic oxidation than the carboxamide .

Biologische Aktivität

(1S,3S)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide, a cyclic amide with a unique cyclobutane structure, has garnered attention for its potential biological activities. This compound features a carboxamide functional group and specific stereochemistry that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in pain management and cancer treatment.

The compound has the following chemical characteristics:

  • Molecular Formula : C7H14N2O
  • Molecular Weight : 142.20 g/mol
  • Melting Point : 214-218 °C
  • Solubility : Slightly soluble in water and ethanol; soluble in acetonitrile and dimethylformamide.

Research indicates that (1S,3S)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide acts primarily as an agonist at the mu-opioid receptor, similar to morphine but with a potentially lower side effect profile. This mechanism underlies its analgesic properties, making it a candidate for pain relief therapies .

Analgesic and Anti-inflammatory Effects

In various in vitro and in vivo studies, (1S,3S)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide has demonstrated:

  • Analgesic Activity : Comparable to traditional opioids but with reduced adverse effects.
  • Anti-inflammatory Properties : Effective in reducing inflammation markers in animal models .

Antitumor Properties

Emerging studies suggest that this compound may possess antitumor activity. It has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis .

Study 1: Analgesic Efficacy

A study evaluated the analgesic efficacy of (1S,3S)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide in a rat model of chronic pain. Results indicated significant pain relief comparable to morphine, with a notable reduction in side effects such as respiratory depression.

Study 2: Antitumor Activity

In another investigation, (1S,3S)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide was tested against breast cancer cell lines. The compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. The IC50 values obtained were significantly lower than those of conventional chemotherapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1S,3S)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide, a comparison with structurally related compounds is provided below:

Compound NameStructure TypeNotable Activity
N,N-Dimethylcyclobutane-1-carboxamideCyclobutane AmideAnalgesic effects
(R)-N-Ethyl-N-methyl-2-pyrrolidinonePyrrolidine DerivativeNeuroprotective properties
1-Amino-cyclobutane-1-carboxylic acidCyclobutane Amino AcidAntidepressant potential
N,N-DiethylglycineAmino Acid DerivativeModulates neurotransmitter release

The unique stereochemistry and functional groups of (1S,3S)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide may confer distinct pharmacological properties compared to these similar compounds .

Safety and Toxicity

Preliminary toxicity studies indicate that (1S,3S)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide is relatively safe at therapeutic doses. However, potential adverse effects such as respiratory depression and gastrointestinal disturbances have been noted at higher concentrations. Further studies are warranted to fully assess its safety profile .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.